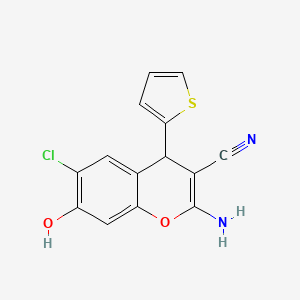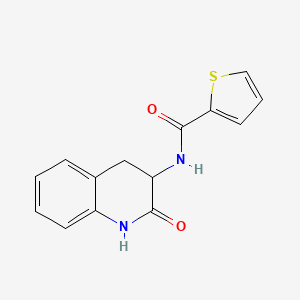
2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile is a heterocyclic compound that combines the structural features of chromene and thiophene. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the condensation reaction between 2-amino-3-cyano-4H-chromene derivatives and thiophene-based compounds under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or triethylamine, and solvents like ethanol or methanol are used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2-amino-6-chloro-7-oxo-4-thiophen-2-yl-4H-chromene-3-carbonitrile.
Reduction: Formation of 2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
- 2-amino-6-chloro-4-(2-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- 2-amino-6-chloro-4-(2-ethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research .
属性
IUPAC Name |
2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-4-7-11(5-10(9)18)19-14(17)8(6-16)13(7)12-2-1-3-20-12/h1-5,13,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWITZYXKWDRGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)
![2-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6077059.png)
![5-[(4-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione](/img/structure/B6077067.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)

![[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone](/img/structure/B6077099.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid](/img/structure/B6077100.png)
![4-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-isopropyl-6-{[4-(trifluoromethoxy)benzyl]oxy}-1,4-diazepan-2-one](/img/structure/B6077107.png)
![4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}benzamide](/img/structure/B6077120.png)


![1-[3-(7-methyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propyl]piperidine-3-carboxamide](/img/structure/B6077144.png)
